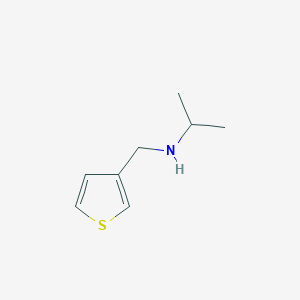

Isopropyl-thiophen-3-ylmethyl-amine

Description

BenchChem offers high-quality Isopropyl-thiophen-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-thiophen-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBABRRFOROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and physicochemical properties of Isopropyl-thiophen-3-ylmethyl-amine

A Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Chemical Identity

Isopropyl-thiophen-3-ylmethyl-amine (IUPAC: N-isopropyl-1-(thiophen-3-yl)methanamine) represents a strategic building block in modern drug discovery. As a secondary amine incorporating a thiophene bioisostere, it serves as a critical scaffold for modulating lipophilicity and metabolic stability in hit-to-lead optimization.

This guide provides a comprehensive technical profile of the compound, moving beyond basic identification to explore its synthesis, electronic properties, and application in bioisosteric replacement strategies.

Chemical Identity Table

| Attribute | Detail |

| IUPAC Name | N-isopropyl-1-(thiophen-3-yl)methanamine |

| Common Name | Isopropyl(thiophen-3-ylmethyl)amine |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| SMILES | CC(C)NCC1=CSC=C1 |

| InChI Key | (Predicted) Specific key depends on exact conformer/salt form |

| Structural Class | Heterocyclic Secondary Amine |

Part 2: Physicochemical Profile[2]

The following data points are essential for assessing the compound's behavior in biological systems. Where experimental values are proprietary or absent from open literature, consensus computational models (ChemAxon/ACD/Labs algorithms) are utilized to provide actionable estimates.

Key Physicochemical Properties[3]

| Property | Value (Est.) | Significance in Drug Design |

| cLogP | 1.9 – 2.2 | Moderate lipophilicity; likely CNS permeable if MW < 400. Thiophene increases LogP vs. furan but is similar to benzene. |

| pKa (Base) | 9.5 – 10.2 | Typical for secondary aliphatic amines. Predominantly protonated (cationic) at physiological pH (7.4). |

| TPSA | ~12 Ų | Low polar surface area (Amine NH + Thiophene S), suggesting good membrane permeability. |

| H-Bond Donors | 1 | Secondary amine hydrogen. |

| H-Bond Acceptors | 2 | Nitrogen lone pair + Thiophene sulfur (weak acceptor). |

| Boiling Point | ~210–220 °C | High boiling point due to intermolecular H-bonding; likely an oil at room temperature. |

Solubility Profile

-

Water: Moderate to Low (Free base); High (Hydrochloride salt).

-

Organic Solvents: Highly soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

Part 3: Synthetic Architecture

The most robust route to N-isopropyl-1-(thiophen-3-yl)methanamine is Reductive Amination . This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation).

Reaction Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

-

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It eliminates the need for harsh anhydrous conditions required by NaBH₃CN and avoids toxic cyanide byproducts.

Experimental Protocol (Bench Scale)

Reagents:

-

Thiophene-3-carboxaldehyde (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, optional)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve Thiophene-3-carboxaldehyde (10 mmol) in DCM (30 mL). Add Isopropylamine (12 mmol).

-

Note: If reaction kinetics are slow, add 1-2 drops of Glacial Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

-

Safety: Gas evolution (H₂) may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Refinement: The crude oil is often pure enough. If not, purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

-

Synthesis Workflow Visualization

Figure 1: One-pot reductive amination workflow utilizing mild hydride transfer.

Part 4: Structural Analysis & Bioisosterism

Thiophene vs. Benzene (Bioisosterism)

Replacing a benzyl group with a thiophene-3-ylmethyl group is a classic medicinal chemistry tactic.

-

Electronic Effects: Thiophene is electron-rich (π-excessive). The sulfur lone pair participates in the aromatic system, making the ring more susceptible to electrophilic attack than benzene.

-

Steric Profile: The thiophene ring is slightly smaller than a phenyl ring, potentially allowing the molecule to fit into tighter hydrophobic pockets in a receptor.

-

3-Position Advantage: The 3-substituted thiophene is generally more metabolically stable than the 2-substituted analog, which is prone to rapid oxidation at the reactive

-position (C5).

The Isopropyl Group

-

Steric Bulk: The isopropyl group introduces branching adjacent to the nitrogen. This steric hindrance protects the nitrogen from rapid metabolic dealkylation (N-dealkylation) compared to a simple methyl or ethyl group.

-

Lipophilicity: Adds ~1.0 log unit to lipophilicity, enhancing blood-brain barrier (BBB) penetration if CNS activity is desired.

Part 5: Analytical Characterization

As a researcher, you must validate the structure. Below are the predicted spectral characteristics.

Proton NMR ( H-NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integral | Assignment |

| 7.25 – 7.30 | Multiplet | 1H | Thiophene C2-H |

| 7.05 – 7.10 | Multiplet | 1H | Thiophene C5-H |

| 6.95 – 7.00 | Multiplet | 1H | Thiophene C4-H |

| 3.78 | Singlet | 2H | Ar-CH |

| 2.85 | Septet ( | 1H | CH(CH |

| 1.40 | Broad Singlet | 1H | NH (Exchangeable) |

| 1.08 | Doublet ( | 6H | CH(CH |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Fragmentation Pattern:

-

m/z 140 (Loss of methyl group).

-

m/z 97 (Thiophenyl-methyl cation, characteristic tropylium-like sulfur species).

-

Part 6: Handling & Stability

Stability Logic

-

Oxidation: Thiophenes can undergo S-oxidation to thiophene-S-oxides and sulfones, though this is slow under ambient conditions. Store under inert atmosphere (Nitrogen/Argon) to prevent long-term degradation.

-

Salt Formation: The free base is an oil and prone to oxidation. Converting it to the Hydrochloride (HCl) or Oxalate salt creates a stable, crystalline solid that is easier to handle and weigh.

Metabolic Liability Visualization

Figure 2: Potential metabolic clearance pathways. 3-substitution minimizes Ring Hydroxylation compared to 2-substitution.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

- Campaigne, E. (1956). "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry. Discusses the electronic properties and stability of 3-substituted thiophenes vs 2-substituted.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

PubChem Compound Summary. "3-Thiophenemethylamine" (Parent amine data). National Center for Biotechnology Information.

- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for STAB protocol standards).

An In-Depth Technical Guide: Isopropyl-thiophen-3-ylmethyl-amine as a Building Block for Heterocyclic Synthesis

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, imparting unique physicochemical properties to the molecules in which it is found.[1][2][3] This guide focuses on a specific, yet highly versatile, thiophene derivative: Isopropyl-thiophen-3-ylmethyl-amine. We will explore its synthesis, inherent reactivity, and its strategic application in the construction of complex nitrogen-containing heterocyclic systems. This document serves as a technical resource for researchers in drug development and organic synthesis, providing not only theoretical insights but also actionable, detailed experimental protocols.

Introduction: The Thiophene Scaffold and the Role of N-Alkylation

Nitrogen-containing heterocycles are fundamental to modern pharmacology, with a significant percentage of FDA-approved drugs featuring these structural motifs.[4][5] The fusion of a thiophene ring to these nitrogenous systems, creating scaffolds like thienopyridines, offers a compelling strategy for modulating biological activity and optimizing pharmacokinetic profiles.[6] Thiophene, an aromatic five-membered heterocycle containing sulfur, can be considered a bioisostere of a benzene ring, often leading to enhanced therapeutic properties.[3]

The subject of this guide, Isopropyl-thiophen-3-ylmethyl-amine, is a valuable building block for several reasons:

-

The Thiophene-3-ylmethyl-amine Core: This arrangement provides a nucleophilic amine tethered to the 3-position of the thiophene ring. The thiophene ring itself is electron-rich and capable of participating in electrophilic aromatic substitution reactions, typically at the C2 or C5 positions.

-

The N-Isopropyl Group: The isopropyl substituent provides steric bulk and lipophilicity. This can influence the conformation of the final molecule, potentially enhancing binding to biological targets or improving membrane permeability. While often beneficial, it's noteworthy that N-isopropyl substitution can sometimes lead to unexpected decreases in biological activity, necessitating careful structure-activity relationship (SAR) studies.[7]

This guide will demonstrate how this specific building block can be leveraged to create diverse and medicinally relevant heterocyclic structures.

Synthesis of the Building Block

The most direct and industrially scalable method for preparing Isopropyl-thiophen-3-ylmethyl-amine is through the reductive amination of thiophene-3-carboxaldehyde.[8][9] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired amine.

Workflow for Synthesis:

Caption: Reductive amination workflow for the title compound.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophene-3-carboxaldehyde (1.0 eq) and dichloromethane (DCM, ~0.2 M).

-

Amine Addition: Add isopropylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes. The reaction is typically performed under a neutral or weakly acidic pH.[8]

-

Reductant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[8] It is less sensitive to moisture and pH compared to other hydrides like sodium cyanoborohydride.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure Isopropyl-thiophen-3-ylmethyl-amine.

| Physicochemical Properties (Predicted) | |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| Boiling Point | ~210-220 °C (at 760 mmHg) |

| Appearance | Colorless to pale yellow liquid |

Application in Heterocyclic Synthesis: The Thieno[3,2-c]pyridine Scaffold

One of the most powerful applications of this building block is in the synthesis of thieno[3,2-c]pyridines. This heterocyclic system is a core component of several pharmaceuticals, including the antiplatelet agent Clopidogrel.[6] The Pictet-Spengler reaction is an ideal strategy for this transformation.[10][11]

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure.[10][11][12] While our building block is a benzyl-type amine rather than a phenethylamine, the underlying principle of an intramolecular electrophilic attack on the electron-rich thiophene ring remains the same.

Logical Workflow: Pictet-Spengler Reaction

Caption: Key steps in the Pictet-Spengler cyclization.

Mechanism and Causality

-

Iminium Ion Formation: The reaction initiates with the condensation of Isopropyl-thiophen-3-ylmethyl-amine with an aldehyde (e.g., formaldehyde) to form a Schiff base. Under acidic conditions, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.[10][13]

-

Intramolecular Cyclization: The electron-rich thiophene ring acts as the nucleophile. The driving force is the electrophilicity of the iminium ion, which is sufficient to trigger an intramolecular electrophilic aromatic substitution.[10] The attack occurs at the C2 position of the thiophene ring, which is the most nucleophilic site adjacent to the side chain.

-

Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the thiophene ring, yielding the final tetrahydrothieno[3,2-c]pyridine product.[12]

Detailed Experimental Protocol: Pictet-Spengler Cyclization

-

Reaction Setup: In a sealed tube, dissolve Isopropyl-thiophen-3-ylmethyl-amine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

-

Catalyst Addition: Add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

-

Heating: Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours. The progress should be monitored by LC-MS.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired N-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

| Reaction Component | Role | Typical Stoichiometry |

| Isopropyl-thiophen-3-ylmethyl-amine | Building Block / Nucleophile | 1.0 eq |

| Formaldehyde | Electrophile Precursor | 1.2 eq |

| Trifluoroacetic Acid (TFA) | Acid Catalyst | 2.0 eq |

| 1,2-Dichloroethane (DCE) | Aprotic Solvent | ~0.1 M |

Conclusion and Future Outlook

Isopropyl-thiophen-3-ylmethyl-amine is a strategically designed building block that provides a straightforward entry into complex, medicinally relevant heterocyclic scaffolds. The presented protocols for its synthesis via reductive amination and its application in the Pictet-Spengler reaction to form thieno[3,2-c]pyridines are robust and scalable.[14][15] The principles outlined here can be extended to reactions with other electrophiles, opening avenues for the synthesis of a wide array of fused thiophene systems. Future work could involve exploring asymmetric variations of these reactions to access enantiopure compounds or employing this versatile amine in multicomponent reactions to rapidly build molecular complexity.

References

-

Macchia, B., et al. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery, 2(4), 257-62. Available at: [Link]

- Godard, A., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. US Patent 3,969,358.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 21, 2026, from [Link]

- AstraZeneca. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.

-

Al-Awadi, F., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. Available at: [Link]

-

Raheem, I. T., et al. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 131(21), 7520–7521. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 21, 2026, from [Link]

-

Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 857-897. Available at: [Link]

-

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. CHIMIA International Journal for Chemistry, 70(5), 329-339. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved February 21, 2026, from [Link]

-

Martin, R. B., et al. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 111-113. Available at: [Link]

-

Karadag, M., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2022(34). Available at: [Link]

-

El-Ghanam, A. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis and molecular docking. RSC Advances, 12(45), 29555-29568. Available at: [Link]

-

Kumar, D., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-650. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Retrieved February 21, 2026, from [Link]

-

Reddit. (2026, February 12). Reductive amination with amines. r/Chempros. Available at: [Link]

-

Springer Professional. (n.d.). N-Heterocycles. Retrieved February 21, 2026, from [Link]

-

Wang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available at: [Link]

-

Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. Mini-Reviews in Medicinal Chemistry, 17(15), 1436-1455. Available at: [Link]

-

International Journal of Scientific Research in Science and Technology. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. 8(6). Available at: [Link]

-

Gulea, M., & Gaina, V. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Synthesis, 9(3), 346-366. Available at: [Link]

-

Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. 15(10), 706-724. Available at: [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available at: [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Sci-Hub. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives / Journal of Heterocyclic Chemistry, 1966 [sci-hub.box]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pages.jh.edu [pages.jh.edu]

- 14. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 15. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Electronic Properties of Thiophene-Based Secondary Amines in Drug Design

Abstract

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore due to its unique electronic characteristics and its presence in numerous FDA-approved drugs.[1][2] When functionalized with a secondary amine, the resulting scaffold possesses a finely tuned set of electronic properties that are instrumental in modern drug design. This guide provides an in-depth analysis of these properties, detailing their influence on molecular interactions, pharmacokinetics, and pharmacological activity. We will explore the theoretical underpinnings, practical synthetic routes, and advanced computational and analytical techniques used to characterize and exploit these molecules in the development of novel therapeutics.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with thiophene, a five-membered aromatic ring containing a sulfur atom, being a particularly prominent example.[3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] The electron-rich nature of the thiophene ring, a result of the sulfur atom's lone pair contribution to the π-system, makes it highly reactive and capable of engaging in various non-covalent interactions.[1][] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7]

The introduction of a secondary amine (-NHR) substituent onto the thiophene ring profoundly modulates its electronic landscape. This functional group acts as a potent electron-donating group, further increasing the electron density of the aromatic system and providing a crucial hydrogen bond donor site.[8] The nature of the R-group—be it alkyl or aryl—offers a modular handle to fine-tune steric and electronic properties, directly impacting drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[9][10]

Core Electronic Properties and Their Implications

The pharmacological promise of thiophene-based secondary amines is rooted in a synergistic interplay of electronic features inherent to the thiophene ring and the amine substituent.

The Thiophene Ring: An Electron-Rich Aromatic System

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. One of the sulfur atom's lone pairs participates in the aromatic sextet, making the ring electron-rich and more nucleophilic than benzene.[1] This heightened electron density means the ring readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions, which carry the highest negative charge density.[6] This reactivity is a key advantage for synthetic chemists, allowing for accessible modification.[1]

The Secondary Amine: A Modulator of Reactivity and Interaction

The nitrogen atom of a secondary amine possesses a lone pair of electrons that can be delocalized into the thiophene ring through resonance. This has several critical consequences:

-

Enhanced Nucleophilicity: The amine group further activates the thiophene ring, increasing its electron density and influencing its reactivity and interaction with biological targets.

-

Hydrogen Bonding: The N-H proton of the secondary amine is a potent hydrogen bond donor.[8] This is a pivotal feature in drug design, as hydrogen bonds are directional and specific, playing a crucial role in stabilizing ligand-receptor complexes and contributing significantly to binding affinity.[11]

-

Conformational Influence: The substituent on the nitrogen (alkyl vs. aryl) dictates the steric environment around the amine, influencing the molecule's preferred conformation and how it presents its hydrogen-bonding face to a receptor.

The interplay of these features is visualized in the diagram below.

Caption: Key electronic features of a thiophene-based secondary amine.

Synthesis and Characterization: A Practical Approach

A robust computational and biological investigation is grounded in the successful synthesis and unambiguous characterization of the target compounds.

Synthetic Strategy: The Gewald Reaction and N-Alkylation

A prevalent and efficient method for constructing the core scaffold is the Gewald aminothiophene synthesis .[2][6] This multi-component reaction provides a direct route to highly functionalized 2-aminothiophenes, which serve as ideal precursors for secondary amines.[5]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. journalwjarr.com [journalwjarr.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japtronline.com [japtronline.com]

IUPAC nomenclature and synonyms for Isopropyl-thiophen-3-ylmethyl-amine

An In-Depth Technical Guide to N-isopropyl-1-(thiophen-3-yl)methanamine: Nomenclature, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-isopropyl-1-(thiophen-3-yl)methanamine, a thiophene derivative with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthetic pathways, and its emerging role as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3][4] The thiophene ring serves as a bioisostere for the phenyl group, offering advantages in terms of metabolic stability and target engagement.[2] The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] This guide focuses on a specific derivative, N-isopropyl-1-(thiophen-3-yl)methanamine, to illustrate the chemical nuances and therapeutic potential inherent to this class of compounds.

Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is paramount for unambiguous scientific communication.

IUPAC Nomenclature

The compound , "Isopropyl-thiophen-3-ylmethyl-amine," is more precisely named according to IUPAC conventions. The structure consists of a thiophene ring substituted at the 3-position with a methylamine group, which is further substituted on the nitrogen atom with an isopropyl group.

Following IUPAC guidelines for naming amines, the parent structure is the alkane, and the amine is treated as a substituent (alkanamine), or the amine is the parent functional group (alkylamine).[5][6] For secondary and tertiary amines, the largest alkyl group is considered the parent chain, and the other groups are designated as N-substituents.

In this case, the methyl group attached to the thiophene is the 'methanamine' part. The isopropyl group is a substituent on the nitrogen atom. Therefore, the correct IUPAC name is:

N-isopropyl-1-(thiophen-3-yl)methanamine

Synonyms and Common Names

While the IUPAC name provides a definitive identifier, several synonyms may be encountered in literature and chemical databases. These can include:

-

Isopropyl(thiophen-3-ylmethyl)amine

-

3-(((1-methylethyl)amino)methyl)thiophene

-

N-(Propan-2-yl)-1-(thiophen-3-yl)methanamine

It is crucial for researchers to be familiar with these variations to ensure comprehensive literature searches.

Chemical Identifiers

To further ensure the precise identification of this compound, the following identifiers are key:

| Identifier | Value |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| CAS Number | Not directly available for the base compound. Related structures have unique CAS numbers, e.g., 2-(Isopropyl(thiophen-3-ylmethyl)amino)acetic acid (CAS No. 1179589-30-0).[7] |

| InChI | InChI=1S/C8H13NS/c1-7(2)9-6-8-4-5-10-3-8/h3-5,7,9H,6H2,1-2H3 |

| SMILES | CC(C)NCC1=CSC=C1 |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of N-substituted thiophen-3-ylmethylamines can be achieved through several established organic chemistry transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for specific regioselectivity. A common and effective method is reductive amination.

Reductive Amination of Thiophene-3-carboxaldehyde

This widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-isopropyl-1-(thiophen-3-yl)methanamine, thiophene-3-carboxaldehyde and isopropylamine are the key starting materials.

Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Detailed Experimental Protocol:

-

Imine Formation: To a solution of thiophene-3-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added isopropylamine (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature. The formation of the intermediate imine (a Schiff base) can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate, or by azeotropic removal of water.

-

Reduction: Once the imine formation is complete (monitored by TLC or GC-MS), a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice, though milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their stability and ease of handling.

-

Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-isopropyl-1-(thiophen-3-yl)methanamine.

Physicochemical Properties and Characterization

| Property | Predicted Value |

| LogP | 1.8 - 2.5 |

| Topological Polar Surface Area (TPSA) | 12.47 Ų |

| pKa (most basic) | 9.5 - 10.5 |

| Boiling Point | ~220-240 °C at 760 mmHg |

| Density | ~1.0 g/cm³ |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The characteristic chemical shifts and coupling constants of the thiophene ring protons, the isopropyl group, and the methylene bridge provide definitive structural proof.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H bond in the secondary amine.

Applications in Drug Discovery and Development

Thiophene derivatives are a rich source of pharmacologically active compounds.[2] The introduction of an N-isopropyl-1-(thiophen-3-yl)methanamine moiety into a larger molecule can significantly influence its biological activity, selectivity, and pharmacokinetic properties.

As a Scaffold in Lead Optimization

The N-isopropyl-1-(thiophen-3-yl)methanamine core can be considered a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification.[8] Medicinal chemists can utilize this scaffold to explore structure-activity relationships (SAR) by:

-

Substitution on the Thiophene Ring: Introducing various substituents at the 2-, 4-, or 5-positions of the thiophene ring can modulate electronic properties and steric interactions with the target protein.

-

Modification of the Amine Substituent: The isopropyl group can be replaced with other alkyl or aryl groups to fine-tune lipophilicity and target binding.

-

Elaboration of the Methylene Bridge: The linker between the thiophene ring and the amine can be extended or functionalized to optimize the spatial orientation of the key binding groups.

Signaling Pathway Modulation:

Caption: Drug-target interaction pathway.

Potential Therapeutic Areas

Given the diverse biological activities of thiophene derivatives, compounds incorporating the N-isopropyl-1-(thiophen-3-yl)methanamine scaffold could be investigated for a range of therapeutic applications:

-

Oncology: Many thiophene-containing molecules have shown potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[9][10]

-

Infectious Diseases: The thiophene nucleus is present in several antimicrobial agents.[1][9] Derivatives could be explored for their efficacy against drug-resistant bacteria and fungi.

-

Neurodegenerative Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system disorders. The physicochemical properties of this scaffold make it a promising starting point for the design of neuroactive compounds.

-

Inflammatory Diseases: Thiophene derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[4]

Conclusion and Future Perspectives

N-isopropyl-1-(thiophen-3-yl)methanamine represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the thiophene scaffold, makes it an attractive starting point for the design and development of novel drug candidates. Future research in this area will likely focus on the synthesis of libraries of derivatives based on this core structure and their systematic evaluation in a variety of biological assays. The insights gained from such studies will undoubtedly contribute to the expanding role of thiophene-based compounds in modern medicine.

References

-

Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- Syed, A., & Chandra Sekhar, K. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Research in Pharmaceutical Sciences.

-

Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

- Pawar, S. D., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research.

- El-Sayed, W. A., et al. (2015). DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI. Acta Poloniae Pharmaceutica.

-

Kumar, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. 1179589-30-0|2-(Isopropyl(thiophen-3-ylmethyl)amino)acetic acid|BLD Pharm [bldpharm.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. ptfarm.pl [ptfarm.pl]

Methodological & Application

Scalable synthesis protocols for Isopropyl-thiophen-3-ylmethyl-amine

An Application Note for the Scalable Synthesis of Isopropyl-thiophen-3-ylmethyl-amine

Abstract

This comprehensive application note provides a detailed, scalable, and robust two-stage protocol for the synthesis of Isopropyl-thiophen-3-ylmethyl-amine, a valuable heterocyclic building block for drug discovery and materials science. The described methodology is designed for researchers in both academic and industrial settings, emphasizing operational simplicity, high yields, and scalability. The synthesis proceeds via the formation of the key intermediate, thiophene-3-carbaldehyde, from commercially available starting materials, followed by a highly efficient one-pot reductive amination. This guide explains the causal reasoning behind procedural choices, offers insights into process optimization, and includes detailed characterization and purification methods to ensure product integrity.

Introduction and Synthetic Strategy

Isopropyl-thiophen-3-ylmethyl-amine and its derivatives are important structural motifs in medicinal chemistry. The thiophene ring serves as a versatile bioisostere for phenyl groups, offering unique physicochemical properties, while the secondary amine moiety provides a key site for further functionalization. The development of a scalable and cost-effective synthesis is therefore critical for enabling its broader use in research and development.

The synthetic strategy outlined herein is a two-stage process designed for scalability and efficiency:

-

Stage 1: Synthesis of Thiophene-3-carbaldehyde. This key intermediate is prepared via a practical, two-step process that has been proven effective for multi-kilogram scale production. It involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation-aromatization step.[1]

-

Stage 2: Reductive Amination. The target compound is synthesized through a direct, one-pot reductive amination of thiophene-3-carbaldehyde with isopropylamine. This method is widely recognized for its versatility, high efficiency, and compatibility with a broad range of functional groups, making it a cornerstone of modern amine synthesis.[2][3]

This approach avoids the use of expensive or difficult-to-handle reagents and prioritizes procedural simplicity, making it amenable to standard laboratory and pilot-plant equipment.

Figure 1: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of Thiophene-3-carbaldehyde

This protocol is adapted from a proven large-scale synthesis and is presented in two parts.[1]

Part A: Synthesis of 2,5-dihydrothiophene-3-carboxaldehyde

This step involves a [3+2] cycloaddition reaction. 1,4-Dithiane-2,5-diol serves as a synthetic equivalent of 2-mercaptoacetaldehyde.[4]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| 1,4-Dithiane-2,5-diol | 152.25 | 100.0 g | 0.657 | 1.0 |

| Acrolein | 56.06 | 38.7 g (46.0 mL) | 0.690 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 6.65 g (9.15 mL) | 0.0657 | 0.1 |

| Toluene | - | 500 mL | - | - |

Procedure:

-

Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Reagent Charging: Charge the flask with 1,4-dithiane-2,5-diol (100.0 g), toluene (500 mL), and triethylamine (9.15 mL).

-

Reaction Initiation: Begin stirring the suspension and heat the mixture to 40 °C.

-

Acrolein Addition: Add acrolein (46.0 mL) dropwise via the dropping funnel over a period of 60-90 minutes. An exotherm is expected; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 45 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1 M HCl (2 x 200 mL) and saturated aqueous NaCl solution (200 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil. This intermediate is typically used in the next step without further purification.

Part B: Oxidation to Thiophene-3-carbaldehyde

This step achieves aromatization of the dihydrothiophene ring.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| Crude Intermediate from Part A | ~128.19 | ~84.2 g | ~0.657 | 1.0 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 97.7 g (58.9 mL) | 0.724 | 1.1 |

| Dichloromethane (DCM) | - | 600 mL | - | - |

Procedure:

-

Setup: In a 1 L flask equipped as in Part A and cooled in an ice-salt bath, dissolve the crude 2,5-dihydrothiophene-3-carboxaldehyde in dichloromethane (600 mL).

-

Reagent Addition: Cool the solution to 0 °C. Add sulfuryl chloride (58.9 mL) dropwise over 90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl and SO₂) will occur. (Caution: Perform in a well-ventilated fume hood).

-

Reaction Completion: After the addition, allow the mixture to slowly warm to room temperature and stir for 3-4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) with stirring.

-

Work-up: Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 300 mL) and saturated aqueous NaCl solution (200 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure thiophene-3-carbaldehyde as a colorless to pale yellow liquid.

Protocol 2: Reductive Amination to Isopropyl-thiophen-3-ylmethyl-amine

This one-pot protocol efficiently converts the aldehyde to the target secondary amine. The reaction proceeds via the in-situ formation of an imine intermediate, which is immediately reduced by sodium borohydride.[3][5]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| Thiophene-3-carbaldehyde | 112.14 | 50.0 g | 0.446 | 1.0 |

| Isopropylamine | 59.11 | 31.6 g (46.0 mL) | 0.535 | 1.2 |

| Sodium Borohydride (NaBH₄) | 37.83 | 20.2 g | 0.534 | 1.2 |

| Methanol (MeOH) | - | 500 mL | - | - |

Procedure:

-

Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

-

Imine Formation: Charge the flask with thiophene-3-carbaldehyde (50.0 g) and methanol (500 mL). Stir to dissolve. Add isopropylamine (46.0 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. After the addition, stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (20.2 g) portion-wise over 60-90 minutes. (Caution: Hydrogen gas evolution and exotherm). Ensure the temperature remains below 15 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate imine.

-

Quenching: Cool the flask to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the mixture (target pH ~7).

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (300 mL) and ethyl acetate (300 mL). Make the aqueous layer basic (pH > 10) by the slow addition of 5 M NaOH (aq).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Isolation & Purification: Combine the organic layers, wash with saturated aqueous NaCl solution (200 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford Isopropyl-thiophen-3-ylmethyl-amine as a pure liquid.

Mechanism and Rationale

The core of this synthesis is the reductive amination step. This transformation is highly efficient because it combines two reactions—imine formation and reduction—into a single operational pot.

Figure 2: Simplified mechanism of reductive amination.

Causality Behind Experimental Choices:

-

Solvent (Methanol): Methanol is an excellent solvent for both the aldehyde and the amine. It is also a protic solvent that can facilitate both the imine formation (by protonating the carbonyl oxygen) and the reduction step.

-

Reducing Agent (NaBH₄): Sodium borohydride is chosen for its selectivity, safety, and cost-effectiveness. It is mild enough not to reduce the starting aldehyde under neutral/basic conditions but is highly effective at reducing the protonated imine (iminium ion) intermediate, which is more electrophilic.[5]

-

Temperature Control: Low temperatures during the addition of isopropylamine and NaBH₄ are critical to control the exothermic nature of the reactions, prevent side reactions, and ensure safety, particularly regarding hydrogen evolution during the reduction step.

Process Optimization and Troubleshooting

For scaling up this synthesis, consider the following points.

| Parameter | Optimization Strategy & Rationale |

| Heat Management | The reductive amination is exothermic. For larger scales, ensure adequate cooling capacity and control the addition rate of NaBH₄ to maintain a safe internal temperature. A semi-batch process (continuous addition of a reagent solution) is recommended over batch addition. |

| Solvent Volume | While the protocol uses a moderate solvent volume for ease of handling, industrial processes may aim to increase concentration to improve reactor throughput. This must be balanced against the need for efficient stirring and heat dissipation. |

| Purification | While vacuum distillation is effective, for very large scales, consider a liquid-liquid extraction followed by salt formation (e.g., with HCl to form the hydrochloride salt), crystallization, and then liberation of the free base. This can be more efficient and avoid high-temperature distillation. |

| Reagent Purity | The purity of thiophene-3-carbaldehyde is crucial. Impurities from Stage 1 can lead to side products and complicate the final purification. Ensure the intermediate is of sufficient quality before proceeding. |

Troubleshooting Guide:

| Issue | Probable Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Add an additional 0.1-0.2 equivalents of NaBH₄. Extend the reaction time at room temperature and monitor by TLC/GC-MS. |

| Low Yield | Poor quality of starting aldehyde; inefficient extraction. | Purify the thiophene-3-carbaldehyde by distillation before use. Ensure the aqueous layer is sufficiently basic (pH > 10) during work-up to deprotonate the amine and maximize extraction into the organic phase. |

| Formation of Side Products | Temperature too high during NaBH₄ addition, potentially leading to undesired reductions or side reactions. | Maintain strict temperature control (<15 °C) during the reduction step. |

References

- Harada Katsumasa. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar.

- Synthesis of Thienothiophenes. (2022). Encyclopedia.pub.

- Stuk, T. L., & Huckabee, B. K. (2026). A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. ChemInform.

- A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. (2025). BenchChem.

- Kumar, S. V., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry.

- Bhattacharyya, S. (2007). Synthesis of N-Methyl Secondary Amines. Synlett.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

- Amine synthesis by reductive amin

- N-Methyl-N-(3-thien-2-ylbenzyl)

Sources

Application Note: Reductive Amination of 3-Thiophenecarboxaldehyde with Isopropylamine

Abstract & Strategic Overview

This Application Note details the synthesis of N-isopropyl-1-(thiophen-3-yl)methanamine , a secondary amine scaffold frequently encountered in medicinal chemistry (e.g., as a bioisostere for benzylamines).

The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike "direct" methods using Sodium Cyanoborohydride (

Key Advantages of this Protocol:

-

Selectivity: Minimizes the formation of dialkylated byproducts (tertiary amines), a common issue when reacting primary amines with aldehydes.[2]

-

Safety: Avoids the generation of HCN or use of toxic cyanide reagents.

-

Efficiency: One-pot procedure with no need to isolate the moisture-sensitive imine intermediate.

Reaction Mechanism & Pathway[3]

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base).[3] The protonated iminium species is then selectively reduced by the acetoxyborohydride anion.

Figure 1: Reaction Mechanism

Caption: Mechanistic pathway from carbonyl condensation to selective hydride transfer via STAB.

Experimental Protocol

Materials & Reagents[1][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |

| 3-Thiophenecarboxaldehyde | 112.15 | 1.0 | 1.28 | Limiting Reagent |

| Isopropylamine | 59.11 | 1.1 - 1.2 | 0.69 | Amine Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | N/A | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 1.05 | Catalyst (Optional*) |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Reaction Solvent |

*Note: Acetic acid is recommended if imine formation is sluggish, but STAB itself provides a slightly acidic medium.

Step-by-Step Procedure

Step 1: Solvation

-

Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 3-thiophenecarboxaldehyde (1.0 equiv).

-

Add DCE (or DCM) to achieve a concentration of approximately 0.2 M – 0.3 M.

-

Expert Insight: DCE is the "Gold Standard" solvent for STAB reactions due to its polarity and compatibility, but anhydrous DCM is a viable, less toxic alternative for this specific substrate.

-

Step 2: Imine Formation 3. Add Isopropylamine (1.1 – 1.2 equiv) to the stirring solution. 4. Optional: Add Glacial Acetic Acid (1.0 equiv).

- Why? While aliphatic amines like isopropylamine are sufficiently nucleophilic, the thiophene ring is electron-rich, potentially reducing the electrophilicity of the aldehyde carbonyl. Acid catalysis accelerates imine formation.

- Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

Step 3: Reduction 6. Cool the mixture slightly (0°C ice bath) if working on a scale >5g to manage exotherm; otherwise, RT is acceptable. 7. Add STAB (1.4 – 1.5 equiv) portion-wise over 5–10 minutes.

- Caution: Gas evolution (

- Remove the ice bath and stir at RT. Monitor reaction progress via TLC or LC-MS.

- Typical Time: 2 – 16 hours.

- Target: Disappearance of aldehyde starting material.

Step 4: Quench & Workup

9. Quench the reaction by slowly adding saturated aqueous

Purification Strategy: Acid-Base Extraction

For secondary amines, column chromatography can often be avoided by utilizing the basicity of the product.

Figure 2: Purification Workflow

Caption: Acid-base extraction protocol to isolate the amine product from neutral impurities.

Protocol:

-

Dissolve crude residue in Et2O or DCM.

-

Extract with 1M HCl (x2). The product moves to the aqueous phase as the hydrochloride salt. Neutral impurities (unreacted aldehyde) remain in the organic phase.

-

Separate phases.[5] Keep the Aqueous phase .

-

Basify the aqueous phase carefully with 2M NaOH until pH > 12.

-

Extract the now-cloudy aqueous phase with DCM (x3).

-

Dry (Na2SO4) and concentrate to yield high-purity amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or wet solvent. | Ensure solvents are dry. Add 1 equiv of AcOH to catalyze imine formation. Increase reaction time. |

| Dialkylation (Tertiary Amine) | Excess aldehyde or improper reagent. | Ensure STAB is used, not NaBH4. Confirm stoichiometry (Amine should be in slight excess, 1.1-1.2 equiv). |

| Unreacted Aldehyde remains | Equilibrium favors aldehyde. | Add molecular sieves (4Å) during Step 2 to drive imine formation by removing water. |

| Product is an Oil/Sticky | Trace solvent or impurities. | Convert to HCl salt for solid handling: Dissolve in Et2O, add 2M HCl in ether, filter precipitate. |

Safety & Hazards (E-E-A-T)

-

3-Thiophenecarboxaldehyde: Causes skin irritation and serious eye irritation.[6][7] Handle in a fume hood.

-

Isopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Volatile (BP ~33°C) – handle cold liquids carefully to avoid pressure buildup.

-

Sodium Triacetoxyborohydride: Water-reactive.[1][4] Releases acetic acid and hydrogen gas upon hydrolysis. Store in a desiccator.

-

1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use Dichloromethane (DCM) as a safer alternative if local regulations restrict DCE use.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]

- Core grounding reference for the STAB methodology.

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

- Comprehensive review of reductive amination str

-

PubChem. (n.d.). 3-Thiophenecarboxaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. rsc.org [rsc.org]

- 6. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

Technical Application Note: Scalable Synthesis of N-Isopropyl-1-(thiophen-3-yl)methanamine

Executive Summary

This application note details the optimized protocol for synthesizing N-isopropyl-1-(thiophen-3-yl)methanamine (also known as N-isopropyl-3-thiophenemethanamine). This secondary amine is a critical pharmacophore in medicinal chemistry, often serving as a building block for CNS-active agents and kinase inhibitors.

The method selected is Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route is chosen over direct alkylation (using thiophene alkyl halides) to minimize over-alkylation byproducts and avoid handling lachrymatory thiophene-methyl halides. The protocol emphasizes a "self-validating" workup strategy utilizing acid-base extraction to ensure high purity without immediate need for column chromatography.

Retrosynthetic Analysis & Reaction Logic

The synthesis disconnects at the C-N bond between the benzylic-like methylene of the thiophene and the nitrogen of the isopropyl group.

Reaction Scheme

The transformation involves the condensation of Thiophene-3-carboxaldehyde with Isopropylamine to form an imine intermediate, which is selectively reduced in situ to the secondary amine.

Caption: One-pot reductive amination pathway via in situ imine formation and selective hydride transfer.

Materials & Safety Profile

Raw Materials

| Reagent | Equiv. | Role | Key Safety Note |

| Thiophene-3-carboxaldehyde | 1.0 | Substrate | Air-sensitive; store under inert gas. Stench. |

| Isopropylamine | 1.2 | Nucleophile | Volatile (bp 33°C), Flammable, Corrosive. |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | Water-reactive, generates H2 gas. Safer than NaBH3CN. |

| Acetic Acid (Glacial) | 1.0 | Catalyst | Corrosive. Activates imine formation.[1] |

| Dichloromethane (DCM) | Solvent | Solvent | Volatile, suspected carcinogen. Use in fume hood. |

Critical Safety Note (E-E-A-T)

Thiophene Handling: Thiophene derivatives often possess a characteristic sulfur stench and can be skin sensitizers. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize sulfur-based spills or glassware residues.

Experimental Protocol: Step-by-Step

Stage 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Add Thiophene-3-carboxaldehyde (5.6 g, 50.0 mmol, 1.0 eq) to the flask. Dissolve in anhydrous DCM (100 mL).

-

Amine Addition: Cool the solution slightly to 0°C (ice bath) to mitigate the exotherm of the next step. Add Isopropylamine (3.55 g, 5.1 mL, 60.0 mmol, 1.2 eq) dropwise.

-

Catalysis: Add Glacial Acetic Acid (3.0 g, 2.9 mL, 50.0 mmol, 1.0 eq).

-

Expert Insight: The acid buffers the pH to ~5-6, accelerating imine formation without protonating the amine so heavily that it becomes non-nucleophilic.

-

-

Imine Formation: Remove the ice bath and stir at room temperature for 30–60 minutes.

-

Checkpoint: The solution may turn slightly yellow or cloudy as water is generated.

-

Stage 2: Reduction[2]

-

Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 eq) in 3-4 portions over 20 minutes.

-

Caution: Gas evolution (H2) may occur. Do not seal the system tightly; use a bubbler or needle vent.

-

-

Reaction: Stir vigorously at room temperature for 12–16 hours (overnight).

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot (high Rf) should disappear.

Stage 3: Workup & Purification (Acid-Base Extraction)

This protocol uses a chemical purification technique to avoid chromatography.

Caption: Acid-base extraction workflow for isolating pure secondary amine without chromatography.

Detailed Workup Steps:

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (100 mL). Stir for 15 minutes to quench remaining borohydride.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl (3 x 50 mL).

-

Discard Organic: Set aside the DCM layer (check TLC to ensure product is not trapped).

-

Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M NaOH until the pH is basic (>12). The solution will become cloudy as the free amine oil separates.

-

Final Extraction: Extract the aqueous mixture with fresh DCM (3 x 50 mL).

-

Drying: Combine these new DCM extracts, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator).

Characterization & Quality Control

Expected Yield: 75% – 85% Appearance: Pale yellow to colorless oil.

Analytical Parameters

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 7.2 - 6.9 ppm (m, 3H) | Thiophene ring protons. |

| δ 3.8 ppm (s, 2H) | Benzylic CH2 next to Nitrogen. | |

| δ 2.8 ppm (sept, 1H) | Isopropyl CH methine. | |

| δ 1.1 ppm (d, 6H) | Isopropyl CH3 groups. | |

| LC-MS (ESI+) | [M+H]+ = 156.xx | Molecular ion peak (MW ≈ 155.26). |

| TLC | Rf ≈ 0.3-0.4 | Eluent: 10% MeOH/DCM + 1% NH4OH (Stains with Ninhydrin or KMnO4). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB reagent. | Ensure DCM is anhydrous. Use a fresh bottle of STAB (it degrades with moisture). |

| Tertiary Amine Impurity | Over-alkylation (Reaction with 2 eq of aldehyde). | Ensure excess Isopropylamine (1.2–1.5 eq) is used relative to the aldehyde. |

| Emulsion during Workup | pH transition or surfactants. | Add brine to the aqueous layer or filter the biphasic mixture through a Celite pad. |

| Product in Organic Waste | pH of acid wash was not low enough. | Ensure the HCl wash is pH < 2 to fully protonate the amine. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library.

-

Chemistry LibreTexts. "Synthesis of Amines: Reductive Amination."

-

PubChem. "Thiophene-3-carboxaldehyde Compound Summary."

Sources

Advanced Protocol: Utilization of Isopropyl-thiophen-3-ylmethyl-amine in Next-Gen SDHI Fungicide Synthesis

This guide details the application of Isopropyl-thiophen-3-ylmethyl-amine (CAS: 937667-50-0), a strategic heterocyclic building block used in the discovery and synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel agrochemical actives.[1]

Executive Summary & Strategic Context

In modern agrochemistry, the thiophene ring has emerged as a critical bioisostere for the phenyl group, offering distinct electronic properties (electron-rich,

Isopropyl-thiophen-3-ylmethyl-amine serves as a high-value "tail" moiety.[1] Its specific structural features provide three advantages:

-

Steric Bulk: The isopropyl group restricts conformational rotation, potentially locking the molecule into a bioactive conformation.

-

Lipophilicity: Enhances cuticular penetration and systemicity in plant tissues.[1]

-

Electronic Tuning: The thiophene-3-yl attachment point offers a different vector for

stacking interactions compared to the more common thiophene-2-yl derivatives.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | N-Isopropyl-1-(thiophen-3-yl)methanamine |

| CAS Number | 937667-50-0 |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (Pred.) | 220–225 °C |

| pKa (Conj.[1] Acid) | ~9.5 (Estimated) |

| Solubility | Soluble in DCM, MeOH, THF, Toluene; Sparingly soluble in water |

| Storage | 2–8 °C, under Argon/Nitrogen (Amine is sensitive to CO₂ absorption) |

Safety Advisory: Thiophene derivatives often possess strong, characteristic odors and potential sulfur-based toxicity.[1] Handle in a well-ventilated fume hood. Isopropylamine derivatives can be skin irritants.[1]

Synthetic Utility: The "Make" & "Use" Protocols

The following protocols outline the synthesis of the intermediate (if not purchased) and its downstream application in coupling reactions to generate an SDHI library.

Workflow Visualization

The diagram below illustrates the retrosynthetic logic and forward synthesis pathway.

Figure 1: Synthetic workflow from raw materials to active fungicide candidate.

Protocol A: Preparation via Reductive Amination

Use this protocol if the amine is not available commercially or to introduce isotopic labels.

Mechanism: Condensation of thiophene-3-carboxaldehyde with isopropylamine followed by hydride reduction.[1]

Reagents:

-

Thiophene-3-carboxaldehyde (1.0 eq)[1]

-

Isopropylamine (1.2 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[1]

-

Dichloromethane (DCM) or Methanol (MeOH)[1]

-

Acetic Acid (catalytic)[1]

Step-by-Step:

-

Imine Formation: In a dry flask, dissolve Thiophene-3-carboxaldehyde (10 mmol) in DCM (40 mL). Add Isopropylamine (12 mmol) and a drop of Acetic Acid. Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool the mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes.

-

Note: STAB is preferred over NaBH₄ for its selectivity, preventing reduction of the thiophene ring or other sensitive groups.

-

-

Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc + 1% Et₃N).

Protocol B: Application in SDHI Library Synthesis (Amide Coupling)

This is the core application: coupling the amine "tail" to a heterocyclic "head" (e.g., Pyrazole, Pyridine) to create the active fungicide.

Target Structure: Analog of Penthiopyrad or Isofetamid type molecules.[1]

Reagents:

-

Amine: Isopropyl-thiophen-3-ylmethyl-amine (1.0 eq)[1]

-

Acid Chloride: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) (Common SDHI pharmacophore)[1]

-

Base: Triethylamine (TEA) or DIPEA (1.5 eq)

-

Solvent: Dry THF or DCM

Step-by-Step:

-

Setup: Purge a reaction vessel with Nitrogen. Dissolve the Amine (1.0 mmol) and TEA (1.5 mmol) in dry DCM (10 mL).

-

Addition: Cool to 0 °C. Add the Acid Chloride (1.1 mmol) dropwise (dissolved in 2 mL DCM) to control the exotherm.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Validation: Check LC-MS for the mass of the amide product [M+H]⁺.[1]

-

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.

-

Isolation: Dry and concentrate. Recrystallize from Ethanol/Heptane or purify via Prep-HPLC.

Analytical Quality Control (QC)[1]

To ensure the integrity of the intermediate before use in library synthesis, validating the structure is crucial.

NMR Interpretation[1][2][3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.00 (m, 3H): Thiophene aromatic protons. (Look for the specific splitting pattern of 3-substituted thiophene: dd at C2, C4, C5).[1]

-

δ 3.80 (s, 2H): N-CH₂ -Thiophene (Singlet).[1] Key diagnostic peak.

-

δ 2.85 (sept, 1H): N-CH -(CH₃)₂ (Septet).[1]

-

δ 1.10 (d, 6H): -CH(CH₃ )₂ (Doublet).[1]

-

δ ~1.5 (br s, 1H): -NH - (Exchangeable).

-

HPLC Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 230 nm (Thiophene absorption).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete imine formation before reduction.[1] | Use a dehydrating agent (MgSO₄ or molecular sieves) during the imine step. |

| Bis-alkylation | Excess aldehyde or insufficient steric control.[1] | Ensure slow addition of the reducing agent; use excess amine (1.5 eq) to favor mono-alkylation.[1] |

| Darkening of Product | Oxidation of the thiophene ring or amine. | Store under inert gas; avoid prolonged exposure to light/air.[1] Distill if necessary. |

| Poor Coupling (Protocol B) | HCl salt of amine used without excess base. | If using the HCl salt of the amine, increase base (TEA) to 2.5 eq to liberate the free base. |

References

-

ChemicalBook. (2024).[1] Isofetamid: Synthesis and Introduction. Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89119, N-Isopropylpropylamine (Analogous Chemistry). Retrieved from [1]

-

Yan, X. J., et al. (2022).[2] Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents. PubMed.[1] Retrieved from

-

ChemScene. (2024). Product Data: 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine.[1][3] Retrieved from [1]

-

Ishihara Sangyo Kaisha, Ltd. (2012). Isofetamid Technical Information. Retrieved from [1]

Sources

Application Note: Strategic N-Alkylation of Thiophene-3-methylamine

An Application Guide for Drug Development Professionals and Organic Chemists

Introduction: The Significance of N-Alkylated Thiophene-3-methylamines

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and advanced materials.[1][2] N-alkylated derivatives of thiophene-3-methylamine, in particular, are key intermediates and final products in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The strategic introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and ability to engage in specific receptor interactions, thereby modulating its biological activity and pharmacokinetic profile.

However, the synthesis of these valuable compounds is not without its challenges. The N-alkylation of primary amines like thiophene-3-methylamine can be complicated by a tendency toward over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][5] This lack of selectivity necessitates robust and controlled synthetic strategies.

This comprehensive guide provides an in-depth analysis of the primary methodologies for the N-alkylation of thiophene-3-methylamine. We will explore the mechanistic underpinnings of each approach, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for laboratory execution. The three principal strategies discussed are:

-

Direct Alkylation with Alkyl Halides: A classic SN2 approach, often complicated by poor selectivity.

-

Reductive Amination: A highly controlled and versatile method for selective mono-alkylation.

-

Catalytic Alkylation with Alcohols: A modern, sustainable "borrowing hydrogen" approach that offers excellent atom economy.

Mechanistic Considerations and Strategic Choices

The selection of an appropriate N-alkylation strategy depends critically on the desired outcome (mono- vs. poly-alkylation), the nature of the alkyl group to be introduced, and considerations of process efficiency and sustainability.

Pathway I: Direct Alkylation via Nucleophilic Substitution

Direct alkylation with agents like alkyl halides (or sulfonates) is mechanistically the most straightforward approach, proceeding via an SN2 reaction where the amine's lone pair of electrons acts as the nucleophile.

However, this simplicity is deceptive. A significant drawback is the potential for over-alkylation.[4][5] The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. This leads to a "runaway" reaction that produces a mixture of products, which can be challenging to separate.[4]

Key Control Parameters:

-

Base: A base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6] The use of cesium bases, such as cesium hydroxide or cesium carbonate, has been shown to promote selective mono-N-alkylation in some cases.[7][8]

-

Stoichiometry: Using a large excess of the primary amine can favor the formation of the mono-alkylated product, but this is often impractical and inefficient, especially with valuable starting materials.[4]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically preferred as they can solvate the cation while leaving the nucleophile relatively free.[6][7]